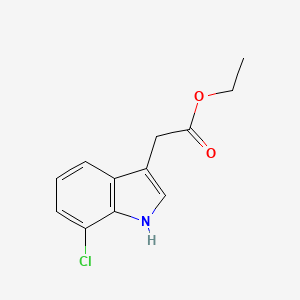

Ethyl 7-Chloroindole-3-acetate

CAS No.:

Cat. No.: VC20227960

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNO2 |

|---|---|

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | ethyl 2-(7-chloro-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3 |

| Standard InChI Key | YWPGNCQEWLASGC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CNC2=C1C=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of ethyl 7-chloroindole-3-acetate comprises a planar indole core with a chlorine atom at the 7-position and an ethyl acetate group at the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions in biological systems. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Boiling point | (Predicted) |

| Density | (Predicted) |

| pKa | (Predicted) |

| Molecular weight | 237.68 g/mol |

| LogP (octanol-water) | 2.86 (Consensus) |

| Aqueous solubility | 0.0695 mg/mL (ESOL model) |

The relatively high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability in biological contexts . The compound’s low aqueous solubility (0.0695 mg/mL) aligns with its ester functional group, which typically reduces polarity compared to carboxylic acids .

Synthesis and Production Methods

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A novel synthetic pathway involves reacting 7-chloroindole with ethyl halodiazoacetates under Rh(II) catalysis (e.g., Rh(esp)) . This method proceeds via cyclopropanation at the indole’s 2- and 3-positions, followed by ring-opening and elimination of H–X to yield quinoline-3-carboxylates . While this route primarily generates quinoline derivatives, modifications to the indole substrate (e.g., preserving the N–H group) could adapt the method for ethyl 7-chloroindole-3-acetate synthesis .

Esterification of 7-Chloroindole-3-acetic Acid

Direct esterification of 7-chloroindole-3-acetic acid with ethanol under acidic conditions represents a straightforward approach. For analogous indole-2-carboxylates, yields exceeding 90% have been achieved using sulfuric acid or polyphosphoric acid as catalysts . For example, ethyl 7-chloro-1H-indole-2-carboxylate was synthesized via refluxing 7-chloroindole-2-carboxylic acid with ethanol and sulfuric acid, followed by purification via silica gel chromatography .

Hydrolysis and Repurposing Strategies

Ethyl 7-chloroindole-3-acetate can be hydrolyzed to its carboxylic acid counterpart using alkaline conditions (e.g., 1 M LiOH in ethanol/water) . This reversibility enables its use as a protecting group in multi-step syntheses, particularly for pharmaceuticals requiring controlled release of the active acid form .

Reactivity and Chemical Behavior

Stability Under Ambient Conditions

Applications in Pharmaceutical Research

Neurological Drug Development

Indole-3-acetic acid derivatives modulate serotonin receptors and monoamine oxidase (MAO) activity . The chloro and ethoxycarbonyl groups in ethyl 7-chloroindole-3-acetate may enhance blood-brain barrier permeability (predicted LogBB = 0.45) , positioning it as a candidate for treating depression or neurodegenerative disorders.

Material Safety Data Sheets (MSDS) recommend storing the compound at in inert atmospheres to prevent degradation .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with microbial targets using X-ray crystallography or molecular docking.

-

Synthetic Optimization: Develop enantioselective routes using chiral Rh(II) catalysts to access stereochemically pure derivatives .

-

In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in model organisms to advance therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume